molecular formula C6H6 B580284 Benzene-1,2,3-D3 CAS No. 19467-27-7

Benzene-1,2,3-D3

Cat. No.: B580284
CAS No.: 19467-27-7
M. Wt: 81.132
InChI Key: UHOVQNZJYSORNB-CBYSEHNBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,2,3-D3 can be synthesized through various methods, including the deuteration of benzene using deuterium gas (D2) in the presence of a catalyst. One common method involves the catalytic exchange of hydrogen atoms in benzene with deuterium atoms using a platinum or palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and catalysts to achieve high yields and purity. The process may include multiple steps of purification and distillation to ensure the removal of any non-deuterated impurities .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,2,3-D3 undergoes similar chemical reactions as benzene, including electrophilic aromatic substitution, oxidation, and reduction reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzene derivatives, benzoic acid derivatives, and cyclohexane derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzene-1,2,3-D3 involves its participation in chemical reactions similar to those of benzene. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen atoms . This property is particularly useful in studying reaction mechanisms and pathways in detail.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific deuterium labeling, which allows for detailed studies of reaction mechanisms and isotope effects. The presence of deuterium atoms provides valuable insights into the behavior of benzene derivatives in various chemical and biological processes .

Properties

IUPAC Name

1,2,3-trideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=CC=C1)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
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Q & A

Q1: Why is the study of Benzene-1,2,3-D3 relevant in mass spectrometry?

A: this compound, along with other deuterium-labeled aromatic compounds, serves as a valuable tool in mass spectrometry investigations. By analyzing the fragmentation patterns of these labeled compounds, researchers can glean insights into the complex rearrangements that occur within ionized molecules. []

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